molecular formula C8H6F3N3 B13010988 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 340809-53-2

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13010988
CAS No.: 340809-53-2
M. Wt: 201.15 g/mol
InChI Key: BFWIZFWKAQVIFC-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a methyl group at the 4-position and a trifluoromethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-c]pyridine core .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrazolo[4,3-c]pyridine core.

    6-(Trifluoromethyl)pyridine: Similar structure but without the methyl group at the 4-position.

    Pyrazolo[4,3-c]pyridine: Lacks the trifluoromethyl and methyl groups.

Uniqueness: 4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of the trifluoromethyl group and the pyrazolo[4,3-c]pyridine core, which imparts distinct physicochemical properties and potential biological activities .

Properties

CAS No.

340809-53-2

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H6F3N3/c1-4-5-3-12-14-6(5)2-7(13-4)8(9,10)11/h2-3H,1H3,(H,12,14)

InChI Key

BFWIZFWKAQVIFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NNC2=CC(=N1)C(F)(F)F

Origin of Product

United States

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